molecular formula C12H11NO4 B1524844 Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 40059-53-8

Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No. B1524844
CAS RN: 40059-53-8
M. Wt: 233.22 g/mol
InChI Key: LGLPFJDOUVCBNP-UHFFFAOYSA-N
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Description

“Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” is a chemical compound that has been synthesized in the laboratory . It is a heterocyclic enol containing a Michael acceptor . This compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .


Synthesis Analysis

The synthesis of “this compound” involves a Smiles rearrangement reaction . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines . This report is an outstanding strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds .


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . The new four-component containing 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, aldehyde derivatives, amine derivatives, and isocyanides process leads readily and efficiently to heterocyclic enamines .


Physical And Chemical Properties Analysis

“this compound” is a white solid with a melting point of 169°C and a molecular weight of 215.5 . The chemical formula is C9H7NO3 .

Scientific Research Applications

Spectroscopic Characterization and Reactivity Study

Ethyl-4-hydroxy-2-oxo-1, 2-dihydroquinoline-3-carboxylate (EHODQ3C) has been spectroscopically characterized using FT-IR and FT-Raman techniques. DFT computations revealed insights into its vibrational assignments, donor-acceptor interactions, and potential as an inhibitory agent against ACP reductase. This compound has shown selective activity, suggesting its utility in targeted chemical reactions and potential pharmaceutical applications (Ranjith et al., 2017).

Synthesis and Properties

Studies have demonstrated methods for synthesizing derivatives of 4-hydroxy-2-quinolones, including the transformation of ethyl esters to various functionalized quinoline carboxylic acids. These synthetic pathways offer insights into the compound's versatility in chemical reactions, indicating its broader applicability in organic synthesis and medicinal chemistry (Ukrainets et al., 2006).

Antimicrobial Activity

The compound has been explored as a precursor in the synthesis of novel antibacterial agents. For instance, ultrasound-promoted synthesis involving EHODQ3C derivatives has led to the development of compounds with moderate antibacterial activity. This highlights its potential role in the discovery and development of new antimicrobial drugs (Balaji et al., 2013).

Reactivity with Phosphorus Oxychloride

Research into the reactivity of ethyl 1-alkyl-substituted derivatives with phosphorus oxychloride has shed light on the complex chemical behavior of EHODQ3C, including unexpected product formation. This information is valuable for chemists seeking to manipulate the quinoline scaffold for various synthetic targets (Ukrainets et al., 2009).

"Green" Synthesis Approach

Efforts to develop "green" synthetic routes for EHODQ3C highlight the compound's importance in sustainable chemistry. By minimizing harmful byproducts and improving synthesis efficiency, these approaches contribute to environmentally friendly chemical practices, making EHODQ3C synthesis more accessible for large-scale applications (Ukrainets et al., 2013).

Mechanism of Action

Future Directions

The development of “Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate” as a heterocyclic enol containing a Michael acceptor so that it participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components is a promising strategy for the preparation of new biologically structures containing peptidic or pseudo-peptidic with quinolin-2 (1 H )-one scaffolds . This could lead to the production of various products through multicomponent reactions since many of the important aspects of organic reactions such as chemo, regio, and stereoselectivity are regularly observed during these reactions .

properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLPFJDOUVCBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193121
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40059-53-8
Record name Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40059-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040059538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Quinolinecarboxylic acid, 1,2-dihydro-4-hydroxy-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Synthesis routes and methods I

Procedure details

A solution of diethylmalonate (80 g, 0.50 mol) was added slowly to a suspension of sodium hydride (60% in mineral oil, 22 g, 0.55 mol) in dimethylacetamide under N2 atmosphere. The mixture was allowed to stir at room temperature until the evolution of hydrogen gas ceased, then heated to 90° C. for 30 min. and cooled to room temperature. A solution of isatoic anhydride (89.72 g, 0.55 mmol) in dimethylacetamide was added slowly and heated at 120° C. for 15 h. The mixture was cooled to room temperature, poured into ice water and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 55 g (47%) of white solids. Mp 173° C. 1H NMR (DMSO-d6): δ 1.30 (t, J=6.9 Hz, 3H), 4.33 (q, J=6.9 Hz, 2H), 7.18 (t, J=7.5 Hz, 1H), 7.26 (d, J=8.2 Hz, 1H), 7.62 (t, J=7.2 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H) 11.50 (s, 1H), 13.5 (s, 1H). EIMS m/z 234 (M+1), 256 (M+23). Anal. (C12H11NO4) C, H, N.
Quantity
80 g
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22 g
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89.72 g
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ice water
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Yield
47%

Synthesis routes and methods II

Procedure details

Neat diethyl malonate (18.05 g, 112.7 mmol) was added slowly to a suspension of sodium hydride (60% in mineral oil, 4.96 mg, 124 mmol) in dimethylacetamide under N2 atmosphere. The mixture was stirred at room temperature until the evolution of hydrogen gas ceased, then the mixture was heated to 90° C. for 30 min. and cooled to room temperature. A solution of isatoic anhydride (20 g, 124 mmol) in dimethylacetamide was added slowly and the mixture heated overnight at 110° C. The mixture was cooled to room temperature, poured into ice water, and acidified by cold 10% HCl. The solids formed were filtered and washed several times by water to yield 8.7 g (30%) of white solids. M.P. 173° C. 1H NMR (DMSO-d6): δ 1.31 (t, J=6.6 Hz, 3H), 4.34 (q, J=6.6 Hz, 2H), 7.20 (t, J=8.0 Hz, 1H), 7.27 (d, J=8.4 Hz, 1H), 7.62 (t, J=7.2 Hz, 1H), 7.93 (d, J=8.0 Hz, 1H), 11.50 (b, 1H); EIMS: 234 (M+H).
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18.05 g
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4.96 mg
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20 g
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ice water
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30%

Synthesis routes and methods III

Procedure details

To a solution of methyl anthranilate (121 g, 0.8 mol) and diethyl malonate (128 g, 0.8 mol) in ethanol (900 mL) was added a 20% solution (274 g) of sodium ethoxide in ethanol, and the mixture was stirred at room temperature for 30 min. Ethanol was evaporated, and the mixture was stirred at 140° C. for 12 hr. After cooling, the obtained solid was washed with diethyl ether, and dissolved in water. Insoluble materials were filtered off, the filtrate was acidified with 5N hydrochloric acid, and the precipitated solid was collected by filtration. The obtained solid was washed with water, and dried under reduced pressure to give the title compound (161 g, 86%) as a pale-yellow powder.
Quantity
121 g
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128 g
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solution
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274 g
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900 mL
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Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

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